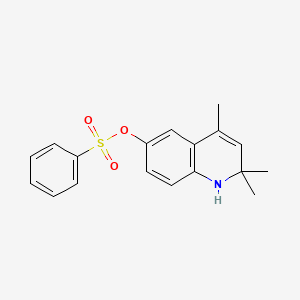![molecular formula C22H20ClN5O6S B11656353 N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11656353.png)
N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a chloro-substituted methoxyphenyl group, a nitro group, and a sulfonamide linkage. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Sulfonamide formation: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride.
Hydrazone formation: The final step involves the formation of the hydrazone linkage by reacting the intermediate with a pyridinylmethylidene hydrazine derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural elements allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide can be compared with similar compounds such as:
N-(5-Chloro-2-methoxyphenyl)-2-methylbenzamide: This compound lacks the nitro and sulfonamide groups, resulting in different chemical properties and reactivity.
N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzamide: This compound lacks the hydrazone linkage, affecting its biological activity and applications.
The uniqueness of N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide lies in its combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClN5O6S |
|---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H20ClN5O6S/c1-15-6-8-18(12-19(15)28(30)31)35(32,33)27(20-11-16(23)7-9-21(20)34-2)14-22(29)26-25-13-17-5-3-4-10-24-17/h3-13H,14H2,1-2H3,(H,26,29)/b25-13+ |
InChI Key |
DBCVFBSIFJRLHH-DHRITJCHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC=N2)C3=C(C=CC(=C3)Cl)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=N2)C3=C(C=CC(=C3)Cl)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B11656276.png)
![5,6-Dimethyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11656283.png)
![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11656291.png)
![2-{[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B11656293.png)
![dimethyl 2-{1-[(4-bromophenyl)carbonyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11656296.png)
![10-(2-hydroxy-5-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11656303.png)
![ethyl (2Z)-2-{6-ethoxy-2,2-dimethyl-1-[(3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B11656311.png)
![17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11656316.png)
![ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11656323.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(2,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11656351.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11656352.png)

![N-(4-chlorobenzyl)-N-{4-[(2-cycloheptylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11656371.png)
